(3-Chloro-1-benzothien-2-yl)methanol
Overview
Description
(3-Chloro-1-benzothien-2-yl)methanol is an organic compound with the molecular formula C9H7ClOS. It is a pale-yellow to yellow-brown solid at room temperature and is known for its unique chemical structure, which includes a benzothiophene ring substituted with a chlorine atom and a hydroxymethyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-1-benzothien-2-yl)methanol typically involves the chlorination of benzothiophene followed by a hydroxymethylation reaction. One common method includes the reaction of benzothiophene with thionyl chloride to introduce the chlorine atom at the 3-position. This is followed by a reaction with formaldehyde in the presence of a base to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of industrial-grade reagents .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-1-benzothien-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chloro-1-benzothiophene-2-carboxylic acid.
Reduction: Formation of 3-chloro-1-benzothiophene.
Substitution: Formation of various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
(3-Chloro-1-benzothien-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-1-benzothien-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-1-benzothien-2-yl)-N-methylmethanamine hydrochloride: Similar structure but with an additional methylamine group.
2-Amino-6-chlorobenzothiazole: Contains a benzothiazole ring instead of a benzothiophene ring.
2-Amino-4,6-difluorobenzothiazole: Contains fluorine atoms instead of chlorine.
Uniqueness
(3-Chloro-1-benzothien-2-yl)methanol is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a hydroxymethyl group makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Biological Activity
(3-Chloro-1-benzothien-2-yl)methanol is an organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C9H7ClOS, features a benzothiophene ring that is substituted with a chlorine atom and a hydroxymethyl group. Its unique structure suggests a diverse range of biological interactions, making it a subject of interest in various scientific studies.
The compound is characterized by its pale-yellow to yellow-brown solid form at room temperature. It exhibits several notable chemical reactivities, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of various derivatives with enhanced biological properties. The mechanism of action typically involves interaction with specific enzymes and receptors within biological systems, potentially inhibiting pathways associated with cell proliferation and microbial growth.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds containing the benzothiophene moiety can demonstrate antibacterial and antifungal properties. This activity is attributed to their ability to disrupt cellular processes in pathogens.
- Anticancer Potential : The compound has been investigated for its anticancer effects. It is believed to inhibit certain enzymes involved in tumor growth, thereby reducing cell proliferation in cancerous tissues .
- Anti-inflammatory Properties : Similar compounds have shown promise as anti-inflammatory agents, suggesting that this compound might also possess this activity through modulation of inflammatory pathways.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study exploring the anticancer potential of benzothiophene derivatives, this compound was found to inhibit the growth of several cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate the compound's interaction with key proteins involved in cancer progression. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer activity .
Case Study: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.
Properties
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGKUHFGNJQXKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356344 | |
Record name | (3-chloro-1-benzothien-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124168-55-4 | |
Record name | (3-chloro-1-benzothien-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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